molecular formula C7H7ClF3N B1605588 3-(Trifluoromethyl)aniline hydrochloride CAS No. 2646-97-1

3-(Trifluoromethyl)aniline hydrochloride

Cat. No. B1605588
CAS RN: 2646-97-1
M. Wt: 197.58 g/mol
InChI Key: RGHFRKJSEQEKCV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)aniline hydrochloride, also known as 3-TFMA, is an organofluorine compound that is widely used in the preparation of pharmaceuticals and other compounds due to its unique chemical properties. This compound is synthesized through a reaction between 3-aminobenzonitrile and trifluoromethanesulfonic acid, and is used in a variety of applications in the pharmaceutical industry, such as in the synthesis of drugs, as a stabilizing agent, and as a catalyst.

Scientific Research Applications

1. Nonlinear Optical Materials

3-(Trifluoromethyl)aniline hydrochloride has been explored for its potential use in nonlinear optical (NLO) materials. Studies have focused on the vibrational analysis of similar molecules, investigating the effects of substituents on their vibrational spectra and structure, which is crucial for NLO applications. This includes analyses using Fourier Transform-Infrared and Fourier Transform-Raman techniques, as well as theoretical density functional theory computations (Revathi et al., 2017).

2. Triboluminescence

The triboluminescence properties of aniline hydrochloride, which includes 3-(Trifluoromethyl)aniline hydrochloride, have been studied. This research revealed that the triboluminescence of these compounds is due to the fluorescence of adsorbed molecular nitrogen, a new origin for this phenomenon in aromatic crystals. This finding opens potential applications in material sciences where triboluminescence can be utilized (Zink, 1975).

3. Organic Chemistry and Catalysis

In organic chemistry, 3-(Trifluoromethyl)aniline hydrochloride is used in visible-light mediated ortho-trifluoromethylation of aniline derivatives. This process is significant for synthesizing trifluoromethyl lactams and involves a copper/photoredox dual catalytic mechanism. Such methods are crucial for developing biologically active compounds and useful building blocks in chemical synthesis (Tian et al., 2019).

4. Spectroscopic Investigations

Spectroscopic studies of 3-(Trifluoromethyl)aniline hydrochloride and similar compounds have been conducted to understand their molecular structure and electronic properties. These studies involve FTIR, FT-Raman spectra, and quantum chemical calculations, providing insights into the molecular, thermodynamic, and electronic characteristics of these compounds. Such investigations are fundamental in material science and chemistry for understanding molecular interactions and properties (Arjunan et al., 2011).

5. Fluorine-Containing Molecule Synthesis

The compound is used in the synthesis of fluorine-containing molecules and heterocyclic compounds. This includes processes like visible-light-induced radical trifluoromethylation, which is key for producing biologically active compounds. The resulting products from these processes have applications in various fields including pharmaceuticals and agrochemicals (Xie et al., 2014).

properties

IUPAC Name

3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHFRKJSEQEKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181060
Record name Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI)
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)aniline hydrochloride

CAS RN

2646-97-1
Record name Benzenamine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name m-Toluidine, alpha,alpha,alpha-trifluoro-, hydrochloride
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Record name Aniline, hydrochloride
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Record name Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI)
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Record name ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE HYDROCHLORIDE
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Record name 3-(Trifluoromethyl)aniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GR Naumiec, KJ Jenko, SS Zoghbi… - Journal of medicinal …, 2015 - ACS Publications
N-Methyl-d-aspartate (NMDA) receptor dysfunction has been linked to several neuropsychiatric disorders, including Alzheimer’s disease, epilepsy, drug addiction, and schizophrenia. A …
Number of citations: 17 pubs.acs.org
X Liu, Y Sun, Y Chen, Z Zhao, Z Wang… - Designed Monomers …, 2023 - Taylor & Francis
… (b): Phenolphthalein (100 g 0.314 mol), 3-trifluoromethyl aniline hydrochloride (68.4 g, 0.346 mol) and 3-trifluoromethyl aniline (156.5 mL, 1.25 mol) were added into a three-neck flask, …
Number of citations: 2 www.tandfonline.com
R Leiva, M Barniol-Xicota, S Codony… - Journal of Medicinal …, 2018 - ACS Publications
Two series of easily accessible anilines were identified as inhibitors of influenza A virus subtype H1N1, and extensive chemical synthesis and analysis of the structure–activity …
Number of citations: 39 pubs.acs.org

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